molecular formula C10H11ClS2 B14469928 1,3-Dithiane, 2-(2-chlorophenyl)- CAS No. 69849-09-8

1,3-Dithiane, 2-(2-chlorophenyl)-

Cat. No.: B14469928
CAS No.: 69849-09-8
M. Wt: 230.8 g/mol
InChI Key: GRGIOPQZMWKWBW-UHFFFAOYSA-N
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Description

Contextualization of 1,3-Dithiane (B146892) Derivatives in Contemporary Organic Synthesis

1,3-Dithianes are sulfur-containing heterocyclic compounds that serve as versatile protecting groups for carbonyl compounds and, more importantly, as precursors to acyl anion equivalents. asianpubs.orgorganic-chemistry.org The formation of a 1,3-dithiane from an aldehyde or ketone, typically by reaction with 1,3-propanedithiol (B87085), transforms the electrophilic carbonyl carbon into a C-H bond within a thioacetal. organic-chemistry.orgddugu.ac.in This thioacetal is stable under both acidic and basic conditions, making it an effective protecting group. asianpubs.org

The true synthetic power of 1,3-dithianes, however, lies in their ability to undergo deprotonation at the C2 position, creating a nucleophilic carbanion. organic-chemistry.orgyoutube.com This carbanion can then react with a wide array of electrophiles, enabling the formation of new carbon-carbon bonds in a manner that would be impossible with the parent carbonyl compound. ddugu.ac.in This unique reactivity has been extensively applied in the synthesis of complex natural products and other intricate organic molecules. uwindsor.ca

Theoretical Underpinnings of Umpolung Reactivity and Acyl Anion Equivalents

The concept of umpolung , or polarity inversion, is central to the synthetic utility of 1,3-dithianes. ddugu.ac.inorganic-chemistry.org In a typical carbonyl compound, the carbon atom bears a partial positive charge (δ+) and is thus electrophilic. The conversion to a 1,3-dithiane allows for the deprotonation of the C2-hydrogen, which has a pKa of approximately 31, by a strong base such as n-butyllithium. organic-chemistry.orgyoutube.com This generates a carbanion, effectively inverting the polarity of the original carbonyl carbon to a nucleophilic center. ddugu.ac.in

This lithiated 1,3-dithiane is considered a masked acyl anion equivalent . organic-chemistry.orglibretexts.org A true acyl anion is generally unstable and not synthetically useful. libretexts.org The dithiane-stabilized carbanion, however, provides a stable and reactive nucleophile that can participate in various bond-forming reactions. egyankosh.ac.in The stability of this carbanion is attributed to the presence of the two sulfur atoms, which can accommodate the negative charge through inductive effects and the polarizability of sulfur. organic-chemistry.orgquimicaorganica.org After reaction with an electrophile, the dithiane group can be hydrolyzed back to a carbonyl group, typically using reagents like mercury(II) salts, to reveal the newly formed ketone or aldehyde. ddugu.ac.in

Overview of Academic Research Trajectories for 2-Aryl-1,3-dithianes

Research involving 2-aryl-1,3-dithianes, such as 1,3-dithiane, 2-(2-chlorophenyl)-, has explored their synthesis and reactivity in various contexts. The synthesis of these compounds is often achieved by reacting the corresponding aryl aldehyde with 1,3-propanedithiol under acidic catalysis. organic-chemistry.orgnih.gov

A significant area of research has been the use of 2-aryl-1,3-dithianes in transition metal-catalyzed cross-coupling reactions. nih.govbrynmawr.edu For instance, palladium-catalyzed reactions have been developed where the deprotonated 2-aryl-1,3-dithiane acts as a nucleophilic coupling partner with aryl bromides to form 2,2-diaryl-1,3-dithianes. nih.govbrynmawr.edu This provides a novel route to unsymmetrical diaryl ketones after deprotection. These reactions take advantage of the relatively acidic benzylic proton of the 2-aryl-1,3-dithiane. brynmawr.edu

Furthermore, the development of asymmetric syntheses using 1,3-dithiane derivatives has been a key focus. acs.orgacs.org Chiral auxiliaries and catalysts have been employed to achieve enantioselective additions of dithiane-based nucleophiles to electrophiles, leading to the formation of chiral products. acs.org While much of the foundational work focused on alkyl-substituted dithianes, the principles are extendable to aryl-substituted systems, opening avenues for the synthesis of chiral diaryl-containing molecules.

Below is a table summarizing the key properties of the parent compound, 1,3-Dithiane, and the specific subject of this article, 1,3-Dithiane, 2-(2-chlorophenyl)-.

Property1,3-Dithiane1,3-Dithiane, 2-(2-chlorophenyl)-
Chemical Formula C4H8S2 wikipedia.orgC10H11ClS2 nih.gov
Molar Mass 120.23 g/mol wikipedia.org230.8 g/mol nih.gov
CAS Number 505-23-7 wikipedia.org69849-09-8 nih.gov
Appearance Colorless solid wikipedia.orgNot specified, likely a solid
Melting Point 54 °C wikipedia.orgNot specified
Key Synthetic Role Acyl anion equivalent precursor egyankosh.ac.inPrecursor for substituted ketones and other functional groups

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69849-09-8

Molecular Formula

C10H11ClS2

Molecular Weight

230.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-1,3-dithiane

InChI

InChI=1S/C10H11ClS2/c11-9-5-2-1-4-8(9)10-12-6-3-7-13-10/h1-2,4-5,10H,3,6-7H2

InChI Key

GRGIOPQZMWKWBW-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=CC=C2Cl

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1,3 Dithiane, 2 2 Chlorophenyl

Mechanism of Umpolung Reactivity and Acyl Anion Equivalency

The concept of umpolung, a term introduced by Seebach, describes the inversion of the normal polarity of a functional group. organic-chemistry.orgprinceton.edu In the context of carbonyl compounds, the carbonyl carbon is electrophilic. However, by converting an aldehyde to a 1,3-dithiane (B146892), the proton at the C2 position becomes acidic (pKa ≈ 31 in DMSO). brynmawr.eduyoutube.com Deprotonation with a strong base, such as n-butyllithium, generates a nucleophilic carbanion, effectively transforming the original electrophilic carbonyl carbon into a nucleophilic acyl anion equivalent. organic-chemistry.orgyoutube.comlibretexts.org

This reversal of reactivity is attributed to the ability of the adjacent sulfur atoms to stabilize the negative charge. The longer carbon-sulfur bond length and the greater polarizability of sulfur compared to oxygen are key factors in this stabilization. organic-chemistry.org The resulting 2-lithio-1,3-dithiane derivative can then react with a wide array of electrophiles, including alkyl halides, epoxides, aldehydes, and ketones, to form new carbon-carbon bonds. organic-chemistry.orgyoutube.com This process, known as the Corey-Seebach reaction, is a powerful tool for the synthesis of various organic molecules, such as α-hydroxy ketones and 1,2-diketones. organic-chemistry.org

The 2-(2-chlorophenyl) substituent on the dithiane ring influences the reactivity of the C2 proton. The electron-withdrawing nature of the chloro-substituted phenyl group can affect the acidity of the proton and the stability of the corresponding anion, although the fundamental principle of umpolung remains the same.

Deprotection Strategies and Mechanistic Pathways

The regeneration of the carbonyl group from the 1,3-dithiane is a critical step in its application as a protecting group. Various methods have been developed for this deprotection, broadly categorized into oxidative cleavage and photochemical methods.

Oxidative Cleavage Mechanisms (e.g., using NBS, I₂, Selectfluor, DDQ, Cerium Ammonium Nitrate)

Oxidative cleavage is a common strategy for the deprotection of 1,3-dithianes. A variety of oxidizing agents can be employed, each with its own mechanistic nuances.

N-Bromosuccinimide (NBS): NBS is an effective reagent for the oxidative hydrolysis of 1,3-dithianes. nih.govacs.org The reaction is believed to proceed through an initial electrophilic attack of bromine on one of the sulfur atoms, forming a sulfonium (B1226848) species. Subsequent attack by water and elimination steps lead to the formation of the carbonyl compound. A fluorescent probe has been developed for the detection of NBS based on the oxidative cleavage of a dithiane. nih.gov

Iodine (I₂): Iodine, often in the presence of an oxidant like hydrogen peroxide or under visible light irradiation, can facilitate the deprotection of 1,3-dithianes. researchgate.netorganic-chemistry.org The mechanism likely involves the formation of an iodonium (B1229267) intermediate, which is then hydrolyzed to the corresponding carbonyl compound. This method is often mild and chemoselective. organic-chemistry.org

Selectfluor: This electrophilic fluorinating agent has been shown to be effective for the cleavage of 1,3-dithianes. organic-chemistry.org The mechanism is thought to involve an initial attack of the fluorinating agent on a sulfur atom, followed by hydrolysis.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is a powerful oxidizing agent that can efficiently convert 1,3-dithianes to their parent carbonyl compounds. rsc.org The reaction is typically carried out in aqueous acetonitrile (B52724). rsc.org For 2-aryl-substituted 1,3-dithianes with electron-donating groups, the reaction can sometimes yield thioesters as byproducts. rsc.org

Cerium Ammonium Nitrate (CAN): CAN is another strong oxidizing agent that can be used for the deprotection of dithianes. The mechanism is believed to involve a single electron transfer (SET) process, generating a radical cation intermediate that subsequently fragments and hydrolyzes.

Table 1: Oxidative Deprotection Reagents for 1,3-Dithianes

ReagentTypical ConditionsKey Mechanistic Feature
N-Bromosuccinimide (NBS)Aqueous organic solventElectrophilic attack by bromine
Iodine (I₂)H₂O₂ or visible lightIodonium intermediate formation
SelectfluorAcetonitrile/waterElectrophilic attack by fluorine
DDQAcetonitrile/waterOxidation
Cerium Ammonium Nitrate (CAN)Aqueous organic solventSingle Electron Transfer (SET)

Photochemical Deprotection Mechanisms

Photochemical methods offer an alternative, often milder, approach to dithiane deprotection. These methods typically involve the use of a photosensitizer to initiate the reaction.

The photodeprotection of 1,3-dithianes can be initiated by a single electron transfer (SET) from the dithiane to an excited state photosensitizer. acs.orgnih.govresearchgate.net This process generates a dithiane radical cation. acs.orgnih.govresearchgate.net Studies have shown that electron transfer from dithianes to triplet sensitizers is an extremely fast process. acs.orgnih.govresearchgate.net The presence of electron-withdrawing or electron-donating substituents on the aryl ring, such as the 2-chlorophenyl group, does not significantly alter this initial electron transfer step. acs.orgnih.gov

Molecular oxygen plays a crucial role in the photochemical deprotection of 1,3-dithianes. acs.orgnih.govconicet.gov.ar Reactions carried out in the absence of oxygen, under a nitrogen atmosphere, show significantly lower conversion rates. conicet.gov.ar Experimental evidence, such as the inhibition of the reaction by superoxide (B77818) scavengers like p-benzoquinone, strongly suggests that the superoxide radical anion is the key species driving the deprotection process. acs.orgnih.govconicet.gov.ar The superoxide anion is likely formed by a secondary electron transfer from the sensitizer (B1316253) radical anion to molecular oxygen. conicet.gov.ar

Following the initial SET and formation of the dithiane radical cation, a key mechanistic step is the unimolecular fragmentation of this intermediate. acs.orgnih.gov This fragmentation involves the cleavage of a carbon-sulfur (C-S) bond, leading to the formation of a distonic radical cation. acs.orgnih.gov This fragmentation pathway is favorable and is not significantly affected by the presence of water or oxygen. acs.orgnih.gov The subsequent reaction of this distonic radical cation with the superoxide anion ultimately leads to the formation of the parent carbonyl compound. acs.orgnih.govconicet.gov.ar

Acid-Catalyzed Hydrolysis and Dethioacetalization

Investigation of Reaction Intermediates

The reactivity of 1,3-dithianes is largely governed by the formation of key reaction intermediates. Understanding the structure and stability of these species is crucial for explaining reaction mechanisms and developing new synthetic methodologies.

In oxidative reactions, such as those initiated by photoredox catalysis or certain chemical oxidants, 1,3-dithianes can undergo single-electron transfer (SET) to form dithiane radical cations. conicet.gov.ar These intermediates have been studied using techniques like laser flash photolysis. The dithiane radical cation is notably stabilized by the formation of a two-center, three-electron (2c-3e) sigma bond between the two sulfur atoms. conicet.gov.ar This intramolecular stabilization influences the subsequent reactivity of the radical cation.

The decay of the dithiane radical cation can proceed through C-S bond cleavage to form a distonic radical cation, where the charge and radical centers are separated. conicet.gov.ar Further oxidation of the radical cation can potentially lead to a dithiane dication, which would be a highly reactive species, readily undergoing C-S bond cleavage and subsequent hydrolysis to yield the parent carbonyl compound.

As mentioned in the context of acid-catalyzed hydrolysis, thionium (B1214772) ions (α-thio carbocations) are key intermediates. rsc.org The formation of these species can be achieved by treating 2-substituted 1,3-dithianes with strong Brønsted or Lewis acids. Evidence for their formation comes from kinetic studies and direct observation using low-temperature NMR spectroscopy. rsc.orgresearchgate.net

Upon treatment with a superacid like triflimide (Tf₂NH) at low temperatures, 1,3-dithiane derivatives can be quantitatively converted to their corresponding thionium ions, allowing for characterization by ¹H and ¹³C NMR. researchgate.net These studies reveal the structure and configuration of the thionium ions. The thionium ion is a potent electrophile and its reactivity is central to many reactions of dithianes. In hydrolysis reactions, it is attacked by water. rsc.org In other contexts, it can be trapped by various nucleophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Stereochemical Control and Aspects in Reactions

Stereochemistry is a critical aspect of the chemistry of 1,3-dithianes, particularly for substituted derivatives. The 1,3-dithiane ring preferentially adopts a chair conformation, similar to cyclohexane. acs.org Substituents at the C2 position, such as the 2-chlorophenyl group, can occupy either an axial or equatorial position, with the equatorial position generally being more thermodynamically stable due to minimized steric interactions. acs.org

This conformational preference influences the stereochemical outcome of reactions. For instance, reactions involving the deprotonation of the C2-hydrogen followed by alkylation often proceed with a high degree of stereoselectivity, as the incoming electrophile preferentially attacks from the less hindered equatorial direction.

Furthermore, the dithiane moiety itself can be used to direct stereoselective transformations. Organocatalytic methods have been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to electrophiles like nitroalkenes. rsc.org In these reactions, chiral bifunctional catalysts, such as thiourea (B124793) derivatives of cinchona alkaloids, control the stereochemical outcome through a network of hydrogen bonds, leading to the formation of products with high enantiomeric excess. rsc.org The synthesis of chiral 1,3-dithiane 1-oxides has also been achieved with high stereoselectivity, providing access to valuable chiral building blocks. acs.org These examples underscore the importance of stereochemical considerations in the synthetic applications of 1,3-dithiane derivatives.

Advanced Characterization Techniques for 1,3 Dithiane, 2 2 Chlorophenyl and Its Derivatives

X-ray Crystallography and Solid-State Structural Analysis

The 1,3-dithiane (B146892) ring, analogous to cyclohexane, strongly favors a chair conformation to minimize torsional and steric strain sunway.edu.mywikipedia.org. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. For 2-substituted 1,3-dithianes, the bulky 2-aryl group, in this case, 2-chlorophenyl, is expected to predominantly occupy the equatorial position. This orientation minimizes steric hindrance with the sulfur atoms and the remaining methylene (B1212753) groups of the ring.

Studies on similar 2-arylseleno-1,3-dithianes also confirm the prevalence of the chair conformation with the substituent in a specific orientation researchgate.net. The aryl ring itself is typically positioned on an approximate mirror plane that bisects the dithiane ring sunway.edu.my.

The arrangement of molecules in the crystal lattice is directed by a combination of weak non-covalent interactions. For 1,3-dithiane, 2-(2-chlorophenyl)-, the following interactions are anticipated to be significant in stabilizing the crystal structure sunway.edu.my:

C-H···π Interactions: These interactions occur between the C-H bonds of the dithiane ring or the aryl ring of one molecule and the π-electron system of the chlorophenyl ring of an adjacent molecule sunway.edu.myresearchgate.netrsc.org. These are crucial for building the supramolecular assembly.

C-H···S Interactions: The hydrogen atoms on the dithiane and phenyl rings can form weak hydrogen bonds with the lone pairs of the sulfur atoms on a neighboring molecule. This type of interaction is a common feature in the packing of sulfur-containing heterocyclic compounds sunway.edu.my.

C-Cl···π Interactions: The chlorine atom, with its partial negative charge and surrounding electron density, can interact attractively with the electron-rich π-system of a nearby phenyl ring nih.govnih.gov. This halogen-π interaction plays a role in the specific packing arrangement of chlorinated aromatic compounds nih.govmdpi.com.

A summary of the likely intermolecular interactions is presented below.

Interaction TypeDonorAcceptorRole in Crystal Packing
C-H···πC-H (dithiane/phenyl)π-system (chlorophenyl)Links molecules into layers or chains sunway.edu.mynih.gov
C-H···SC-H (dithiane/phenyl)Sulfur atomContributes to overall cohesion sunway.edu.my
C-Cl···πChlorine atomπ-system (chlorophenyl)Influences molecular orientation nih.govmdpi.com

The combination of the aforementioned intermolecular forces dictates the final three-dimensional crystal lattice. While related aryl-1,3-dithiane derivatives with different substitution patterns (e.g., 4-methylphenyl, 4-chlorophenyl) are not isostructural, they often exhibit similar packing motifs based on chains or layers formed by C-H···π and other interactions sunway.edu.my.

The presence and specific geometry of C-H···S and C-Cl···π interactions are highly influential in preventing different derivatives from adopting the same crystal structure. The subtle changes in the electronic and steric profile caused by moving the chlorine atom from the para to the ortho position would likely lead to a distinct, though conceptually similar, packing arrangement. The interplay of these weak forces demonstrates the complexity of predicting crystal structures, as even minor molecular changes can lead to different lattice systematics sunway.edu.my.

Computational and Theoretical Chemistry of 1,3 Dithiane, 2 2 Chlorophenyl

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, energies, and other chemical properties with high accuracy.

Quantum Chemical Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For a cyclic molecule like 1,3-Dithiane (B146892), 2-(2-chlorophenyl)- , this also involves conformational analysis to determine the most stable three-dimensional shape.

The 1,3-dithiane ring typically adopts a chair conformation, which minimizes steric and torsional strain. The substituent at the C2 position—in this case, the 2-chlorophenyl group—can reside in either an axial or equatorial position. Computational studies on the related 2-phenyl-1,3-dithiane have shown a strong preference for the phenyl group to occupy the equatorial position, as this minimizes steric hindrance with the sulfur atoms and hydrogen atoms of the dithiane ring. It is expected that 1,3-Dithiane, 2-(2-chlorophenyl)- would exhibit a similar preference for the equatorial conformer.

DFT calculations, often using a basis set like 6-31G(d,p), are used to precisely calculate bond lengths, bond angles, and dihedral angles for the optimized geometry. While specific experimental data for the title compound is limited, the table below illustrates the kind of structural parameters that would be obtained from such a calculation, based on typical values for substituted dithianes.

ParameterAtom(s) InvolvedTypical Calculated Value
Bond LengthC-S~1.82 Å
Bond LengthC-C (dithiane ring)~1.53 Å
Bond LengthC-C (phenyl ring)~1.40 Å
Bond LengthC-Cl~1.75 Å
Bond AngleS-C-S~113°
Bond AngleC-S-C~100°
Dihedral AngleS-C-C-S~60-65°

Electronic Structure and Reactivity Descriptors

DFT is also instrumental in describing the electronic properties of a molecule, which are key to understanding its reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. psu.edu A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For related chlorinated phenyl compounds, DFT calculations have determined HOMO-LUMO gaps, which provide a reference for what might be expected for 1,3-Dithiane, 2-(2-chlorophenyl)- . For instance, calculations on a similar molecule, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, yielded a HOMO-LUMO gap of 4.0106 eV. psu.edu

OrbitalIllustrative Energy (eV)
HOMO-5.2822
LUMO-1.2715
Energy Gap (ΔE)4.0107

Illustrative FMO data based on the related compound 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole. psu.edu

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These parameters provide a more detailed picture of its chemical behavior.

Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate a better electron acceptor.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. It is calculated as η = (ELUMO - EHOMO) / 2. A molecule with a high hardness value is less reactive.

Global Electrophilicity Index (ω): Quantifies the ability of a species to accept electrons. It is calculated as ω = μ² / (2η). A higher electrophilicity index indicates a stronger electrophile.

ParameterFormulaIllustrative Calculated Value
Electronic Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.2769 eV
Chemical Hardness (η)(ELUMO - EHOMO) / 22.0054 eV
Global Electrophilicity Index (ω)μ² / (2η)2.6775 eV

Illustrative reactivity parameters calculated from the FMO data in the preceding table.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using colors to indicate different electrostatic potential values. MEP maps are extremely useful for predicting the sites of electrophilic and nucleophilic attack.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For 1,3-Dithiane, 2-(2-chlorophenyl)- , such regions would be expected around the electronegative chlorine atom and the lone pairs of the sulfur atoms.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. These regions are typically found around the hydrogen atoms.

Green Regions: Represent areas of neutral potential.

The MEP map provides a clear, intuitive picture of the molecule's reactive surface, complementing the quantitative data from FMO analysis.

Natural Bond Orbital (NBO) analysis is a computational technique that examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. This analysis provides detailed insights into intramolecular and intermolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to molecular stability.

For 1,3-Dithiane, 2-(2-chlorophenyl)- , NBO analysis would likely reveal several key interactions:

Hyperconjugation: Delocalization of electron density from the lone pair orbitals of the sulfur atoms (nS) to the antibonding orbitals of adjacent C-H or C-C bonds (σ*). This interaction helps to stabilize the chair conformation of the dithiane ring.

Intramolecular Charge Transfer: Examination of charge transfer between the dithiane ring and the 2-chlorophenyl substituent, highlighting the electronic influence of these two parts of the molecule on each other.

Steric and Electrostatic Interactions: NBO can also quantify steric repulsion between orbitals, providing another layer of detail to the conformational analysis.

Computational Prediction of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For 1,3-Dithiane, 2-(2-chlorophenyl)-, methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in predicting vibrational, nuclear magnetic resonance (NMR), and electronic spectra. These calculations are typically performed by first optimizing the molecule's geometry to find its lowest energy conformation.

Vibrational Frequency Calculations (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, probes the vibrational modes of a molecule. DFT calculations are widely employed to compute these vibrational frequencies, which correspond to the peaks observed in experimental spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, and its diagonalization yields the frequencies and normal modes of vibration. nih.gov

These theoretical spectra are invaluable for assigning specific vibrational modes to experimental peaks. researchgate.net For a molecule like 1,3-Dithiane, 2-(2-chlorophenyl)-, key vibrational modes would include C-H stretching of the aromatic and dithiane rings, C-C stretching within the phenyl group, C-S stretching and CH2 modes of the dithiane ring, and vibrations involving the C-Cl bond. Comparing the calculated frequencies (often scaled by an empirical factor to correct for anharmonicity and basis set limitations) with experimental FT-IR and FT-Raman data allows for a detailed understanding of the molecule's vibrational behavior. researchgate.net

Interactive Table: Predicted Vibrational Frequencies for Key Functional Groups Note: The following is a generalized table of expected vibrational frequency ranges for the functional groups present in the molecule. Specific calculated values for 1,3-Dithiane, 2-(2-chlorophenyl)- are not available in the cited literature.

Functional GroupVibrational ModeTypical Wavenumber Range (cm⁻¹)
Aromatic RingC-H Stretch3100 - 3000
Aromatic RingC=C Stretch1600 - 1400
Dithiane RingC-H Stretch2980 - 2850
Dithiane RingCH₂ Scissoring1470 - 1440
ThioacetalC-S Stretch800 - 600
ChlorophenylC-Cl Stretch800 - 600
NMR Chemical Shift Computations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts. pdx.eduucl.ac.uk The calculation involves determining the magnetic shielding tensor for each nucleus within the molecule in the presence of an external magnetic field. The chemical shift is then calculated relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

For 1,3-Dithiane, 2-(2-chlorophenyl)-, predicting the chemical shifts would help in assigning the signals for the protons and carbons of the chlorophenyl group and the dithiane ring. The calculations are sensitive to the molecule's 3D structure, making them a useful tool for conformational analysis. nih.gov For instance, the chemical shifts of the axial and equatorial protons in the dithiane ring are expected to be different, and computations can help quantify this difference. nih.gov Discrepancies between predicted and experimental shifts can point to specific electronic or conformational effects not captured by the chosen computational model.

Time-Dependent DFT (TD-DFT) for Excited State Properties

To understand a molecule's response to ultraviolet-visible (UV-Vis) light, one must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for this purpose. rsc.orgq-chem.com It calculates the excitation energies, which correspond to the wavelengths of light the molecule absorbs, and the oscillator strengths, which relate to the intensity of the absorption peaks. q-chem.com

A TD-DFT calculation on 1,3-Dithiane, 2-(2-chlorophenyl)- would predict its electronic absorption spectrum. This involves identifying the vertical transitions from the ground electronic state to various excited states, such as π → π* transitions within the 2-chlorophenyl ring. rsc.org The analysis of the molecular orbitals involved in these transitions provides a detailed picture of how the electron density redistributes upon excitation, which is crucial for understanding the molecule's photochemistry and photophysics. osti.gov

Computational Mechanistic Studies

Computational chemistry is a powerful asset for elucidating the mechanisms of chemical reactions. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways, providing a level of detail often inaccessible through experiments alone.

Transition State Localization and Reaction Pathway Determination

A key aspect of studying a reaction mechanism computationally is the localization of transition state (TS) structures. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Algorithms are used to locate these structures, which are then confirmed by vibrational frequency analysis; a genuine TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For reactions involving 1,3-Dithiane, 2-(2-chlorophenyl)-, such as its formation from 2-chlorobenzaldehyde (B119727) and 1,3-propanedithiol (B87085) or its deprotonation and subsequent reaction with an electrophile, computational methods can determine the structures of the transition states. organic-chemistry.org By connecting the reactants, transition state, and products through Intrinsic Reaction Coordinate (IRC) calculations, the entire reaction pathway can be mapped out, confirming that the located TS indeed connects the desired minima.

Evaluation of Thermodynamic and Kinetic Parameters

Once the stationary points (reactants, products, intermediates, and transition states) on the potential energy surface have been located and characterized, their energies can be used to calculate important thermodynamic and kinetic parameters. researchgate.net

Thermodynamic parameters such as the enthalpy of reaction (ΔH), Gibbs free energy of reaction (ΔG), and equilibrium constants (K_eq) can be determined from the energy differences between products and reactants. These values indicate the spontaneity and position of equilibrium for a given reaction.

Kinetic parameters are derived using principles from Transition State Theory (TST). The energy difference between the transition state and the reactants gives the activation energy (E_a) or activation enthalpy (ΔH‡). This energy barrier, along with the activation entropy (ΔS‡), determines the rate constant (k) of the reaction. researchgate.net Evaluating these parameters for potential reaction pathways of 1,3-Dithiane, 2-(2-chlorophenyl)- allows for a quantitative prediction of which reaction channels are most favorable.

Interactive Table: Key Computational Parameters in Mechanistic Studies Note: This table outlines the parameters and their significance. Specific calculated values for reactions of 1,3-Dithiane, 2-(2-chlorophenyl)- are not available in the cited literature.

ParameterSymbolSignificanceHow it is Calculated
Activation EnergyE_a or ΔG‡The energy barrier a reaction must overcome. Governs reaction rate.Energy difference between the transition state and reactants.
Enthalpy of ReactionΔH_rxnThe net heat change of a reaction (exothermic or endothermic).Enthalpy difference between products and reactants.
Gibbs Free Energy of ReactionΔG_rxnDetermines the spontaneity of a reaction at constant temperature and pressure.Free energy difference between products and reactants.
Imaginary Frequencyν_iConfirms a stationary point is a true transition state.Vibrational frequency analysis of the transition state structure.

Nonlinear Optical (NLO) Property Predictions

Nonlinear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly methods based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provides a powerful framework for predicting the NLO response of molecules. The key parameter for second-order NLO materials is the first hyperpolarizability (β).

For a molecule to exhibit a significant NLO response, it typically requires a combination of electron-donating and electron-accepting groups linked by a π-conjugated system, which facilitates intramolecular charge transfer upon excitation. In the case of 1,3-Dithiane, 2-(2-chlorophenyl)-, the 2-chlorophenyl group acts as a weak electron-withdrawing group. The 1,3-dithiane ring itself is not a strong electron donor and acts as a σ-bonded insulating bridge, disrupting extensive π-conjugation.

Computational studies on related organosulfur compounds and other molecular systems show that the magnitude of hyperpolarizability is highly sensitive to molecular structure. nih.govnih.gov Quantum chemical calculations can be employed to determine the components of the hyperpolarizability tensor and the total hyperpolarizability (β_tot). researchgate.net While specific experimental or computational data for 1,3-Dithiane, 2-(2-chlorophenyl)- is not prevalent, predictions can be made based on its structure. The lack of a strong donor-acceptor framework suggests that its NLO response would be modest.

A hypothetical computational analysis using TD-DFT could yield data similar to that presented in the table below. Such calculations would involve geometry optimization followed by the calculation of polarizability and hyperpolarizability tensors under an applied electric field.

Table 1: Predicted NLO Properties (Hypothetical Data)

Parameter Description Predicted Value (a.u.)
α_tot Total linear polarizability ~150 - 200
β_tot Total first hyperpolarizability Low to moderate

| λ_max | Wavelength of maximum absorption | ~250 - 280 nm |

These predicted values would classify the compound as having a weak NLO response, far smaller than that of classic push-pull chromophores. nih.gov

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules by simulating their atomic motions over time. researchgate.netnih.gov For 1,3-Dithiane, 2-(2-chlorophenyl)-, there are two primary sources of conformational flexibility: the puckering of the six-membered dithiane ring and the rotation of the 2-chlorophenyl group.

The 1,3-dithiane ring predominantly adopts a chair conformation, similar to cyclohexane, but can also exist in higher-energy twist-boat forms. The substituent at the C2 position can occupy either an axial or an equatorial position. The bulky 2-chlorophenyl group is expected to have a strong preference for the equatorial position to minimize steric hindrance.

MD simulations, often performed using force fields like Amber or GROMACS, can sample these different conformations. nih.gov By running simulations for nanoseconds or longer, it is possible to generate a representative ensemble of structures. biorxiv.orgresearchgate.net Subsequent analysis, such as Principal Component Analysis (PCA), can identify the dominant modes of motion and map the free energy landscape, revealing the relative populations and energy barriers between different conformational states. nih.gov

Table 2: Key Conformational Degrees of Freedom

Feature Description Expected Low-Energy State
Dithiane Ring Puckering of the S-C-S-C-C-C ring Chair conformation
C2-Substituent Orientation of the 2-chlorophenyl group Equatorial

| C-C Torsion | Rotation about the bond connecting the two rings | Torsion angle minimizing steric clash between the chloro-substituent and dithiane ring protons |

These simulations are crucial for understanding how the molecule's shape influences its interactions and properties in different environments.

Computational Retrosynthesis and Synthesis Planning

Computational retrosynthesis aims to identify viable synthetic pathways to a target molecule by systematically breaking it down into simpler, commercially available precursors. For 1,3-Dithiane, 2-(2-chlorophenyl)-, the retrosynthetic analysis is guided by the well-established chemistry of 1,3-dithianes as acyl anion equivalents, a concept known as "umpolung". researchgate.netyoutube.com

The key disconnection occurs at the two C-S bonds of the heterocyclic ring. scribd.com This reveals that the 1,3-dithiane moiety serves as a protecting group for a carbonyl functional group. organic-chemistry.org In this case, the target molecule is derived from an aldehyde.

The logical retrosynthetic disconnection is as follows:

C-S Disconnection: The 1,3-Dithiane, 2-(2-chlorophenyl)- structure is disconnected at the C2-S bonds. This transformation is the reverse of a thioacetal formation.

Precursors: This disconnection identifies two precursor molecules: 2-chlorobenzaldehyde and 1,3-propanedithiol .

Computational tools can aid this process by evaluating the thermodynamic feasibility of the forward reaction (thioacetalization) and predicting potential side reactions. The synthesis is typically achieved by reacting the aldehyde with the dithiol under acidic catalysis (e.g., using a Lewis acid or a Brønsted acid). organic-chemistry.org

Table 3: Computational Retrosynthetic Analysis

Target Molecule Disconnection Strategy Key Intermediate (Synthon) Precursor Molecules

The forward synthesis involves the acid-catalyzed reaction of 2-chlorobenzaldehyde with 1,3-propanedithiol. The resulting dithiane can be deprotonated at C2 with a strong base like n-butyllithium to form a nucleophilic 2-lithio-1,3-dithiane derivative, which is a versatile intermediate in organic synthesis. scribd.comslideshare.net

Electrochemical Studies through Computational Models

Computational electrochemistry uses quantum mechanical calculations to predict the redox properties of molecules. Key parameters such as ionization potential (IP), electron affinity (EA), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated using DFT. These values correlate with the molecule's oxidation and reduction potentials.

For 1,3-Dithiane, 2-(2-chlorophenyl)-, the primary sites for redox activity would be the sulfur atoms (oxidation) and the chlorophenyl ring (reduction).

Oxidation: The lone pairs on the sulfur atoms are the highest-energy electrons, making the HOMO localized on the dithiane ring. Oxidation would likely involve the removal of an electron from sulfur, potentially leading to a radical cation.

Reduction: The LUMO is expected to be localized on the π-system of the 2-chlorophenyl ring. Reduction would involve adding an electron to this ring. The electron-withdrawing nature of the chlorine atom would make this process more favorable compared to an unsubstituted phenyl ring.

Computational models can predict these potentials. For instance, reactions involving lithiated dithiane oxides have been explored, highlighting the complex redox chemistry of such systems. cardiff.ac.uk While specific data for the title compound is unavailable, a hypothetical DFT calculation would provide insights into its electrochemical behavior.

Table 4: Predicted Electrochemical Properties (Hypothetical Data)

Parameter Description Predicted Value Implication
HOMO Energy Energy of the Highest Occupied Molecular Orbital -6.5 to -7.5 eV Related to oxidation potential
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital -0.5 to -1.5 eV Related to reduction potential
HOMO-LUMO Gap Energy difference between HOMO and LUMO ~5-7 eV Indicates high kinetic stability
Ionization Potential Energy required to remove an electron 6.5 to 7.5 eV Resistance to oxidation

| Electron Affinity | Energy released upon adding an electron | 0.5 to 1.5 eV | Propensity for reduction |

These calculations would suggest that 1,3-Dithiane, 2-(2-chlorophenyl)- is a kinetically stable molecule, with oxidation occurring at the sulfur atoms and reduction at the aromatic ring.

Synthetic Applications of 1,3 Dithiane, 2 2 Chlorophenyl in Complex Molecule Construction

Facile Generation of Acyl Anion Equivalents for Carbon-Carbon Bond Formation

A cornerstone of modern organic synthesis is the concept of "umpolung," or polarity reversal, which allows for the formation of carbon-carbon bonds between two formerly electrophilic centers. The 1,3-dithiane (B146892) group is a classic motif for achieving this transformation, and 1,3-Dithiane, 2-(2-chlorophenyl)- is an exemplary substrate for this strategy.

The proton at the C2 position of the dithiane ring, situated between two sulfur atoms and adjacent to the 2-chlorophenyl ring, is rendered sufficiently acidic (pKa ≈ 31 in DMSO) to be abstracted by a strong, non-nucleophilic base, most commonly n-butyllithium (n-BuLi). researchgate.netyoutube.comaskiitians.com This deprotonation generates a highly stabilized carbanion, 2-lithio-2-(2-chlorophenyl)-1,3-dithiane. This species effectively functions as a nucleophilic acyl anion equivalent of 2-chlorobenzoyl anion, a synthon that is otherwise inaccessible. researchgate.net

This lithiated intermediate is a potent nucleophile that readily participates in reactions with a wide array of electrophiles, leading to the formation of new carbon-carbon bonds at the masked carbonyl position. uwindsor.caacs.org Key transformations include:

Alkylation: Reaction with primary alkyl halides or tosylates introduces an alkyl group at the C2 position. youtube.comaskiitians.comorganic-chemistry.org

Reaction with Epoxides: Nucleophilic attack on epoxides results in a ring-opening reaction to produce β-hydroxy dithianes, which are valuable precursors for 1,3-diols and other polyfunctionalized systems. uwindsor.camdpi.com

Addition to Carbonyls: The anion adds to aldehydes and ketones to generate α-hydroxy dithiane derivatives.

Following the C-C bond formation, the dithiane group can be hydrolyzed back to a carbonyl group under various conditions, such as using mercuric chloride (HgCl₂) in aqueous acetonitrile (B52724) or with reagents like N-bromosuccinimide (NBS) or Selectfluor®. nih.govorganic-chemistry.org This unmasks the ketone functionality, completing the formal acylation of the electrophile.

Table 1: Representative Carbon-Carbon Bond Forming Reactions
Electrophile TypeReactant ExampleProduct Type (after alkylation)Final Product (after hydrolysis)Reference
Alkyl HalideR-X (e.g., CH₃I)2-alkyl-2-(2-chlorophenyl)-1,3-dithianeAlkyl (2-chlorophenyl) ketone youtube.comaskiitians.com
EpoxideEthylene oxide2-(2-hydroxyethyl)-2-(2-chlorophenyl)-1,3-dithiane3-hydroxy-1-(2-chlorophenyl)propan-1-one uwindsor.camdpi.com
AldehydeR-CHO (e.g., Acetaldehyde)2-(1-hydroxyethyl)-2-(2-chlorophenyl)-1,3-dithiane1-(2-chlorophenyl)-2-hydroxypropan-1-one acs.org
Arene SulfonateR-OSO₂Ar'2-alkyl-2-(2-chlorophenyl)-1,3-dithianeAlkyl (2-chlorophenyl) ketone organic-chemistry.org

Strategies for the Synthesis of Diaryl Ketones

The synthesis of unsymmetrical diaryl ketones is a significant challenge in organic chemistry, and methods relying on the coupling of two different aryl fragments are of high value. A modern and powerful strategy involves the direct C-H arylation of 2-aryl-1,3-dithianes, including 2-(2-chlorophenyl)-1,3-dithiane. nih.govbrynmawr.edu

This methodology leverages the palladium-catalyzed cross-coupling of a 2-aryl-1,3-dithiane with an aryl bromide. brynmawr.edu The reaction proceeds through the in-situ generation of the dithiane anion using a base, which then acts as the transmetalation reagent in a palladium catalytic cycle. This umpolung approach effectively couples two different aryl groups. nih.gov

The general protocol involves treating a mixture of the 2-(2-chlorophenyl)-1,3-dithiane and an aryl bromide with a palladium catalyst, such as Pd(OAc)₂, a suitable phosphine (B1218219) ligand like NiXantphos, and a strong base (e.g., KOtBu or LiN(SiMe₃)₂). nih.govbrynmawr.edu The reaction couples the C2 of the dithiane with the ipso-carbon of the aryl bromide, affording a 2,2-diaryl-1,3-dithiane intermediate. Subsequent hydrolysis of this intermediate, for instance with N-bromosuccinimide (NBS) or molecular iodine in aqueous solvent, unmasks the carbonyl group to yield the final diaryl ketone. nih.gov

This method is notable for its mild conditions and can even be performed as a one-pot procedure for the arylation and subsequent hydrolysis, providing good to excellent yields. nih.gov The scope extends to various aryl bromides, although limitations exist with sterically hindered substrates or those bearing strongly electron-withdrawing groups. brynmawr.edu

Table 2: Palladium-Catalyzed Synthesis of Diaryl Ketones
Aryl Halide (Ar'-X)Catalyst SystemBaseIntermediate ProductFinal Product (Diaryl Ketone)Reference
4-BromoanisolePd(OAc)₂ / NiXantphosKOtBu2-(2-chlorophenyl)-2-(4-methoxyphenyl)-1,3-dithiane(2-Chlorophenyl)(4-methoxyphenyl)methanone brynmawr.edu
BromobenzenePd(OAc)₂ / NiXantphosLiN(SiMe₃)₂2-(2-chlorophenyl)-2-phenyl-1,3-dithiane(2-Chlorophenyl)(phenyl)methanone nih.gov
4-BromotoluenePd(OAc)₂ / NiXantphosKOtBu2-(2-chlorophenyl)-2-(p-tolyl)-1,3-dithiane(2-Chlorophenyl)(p-tolyl)methanone brynmawr.edu

Construction of Polyfunctionalized Natural Products and Analogues

The construction of complex natural products often requires the stereocontrolled formation of carbon skeletons bearing multiple functional groups. The acyl anion chemistry of 1,3-dithianes provides a robust tool for such endeavors, and the use of 2-lithio-1,3-dithiane derivatives is a well-established strategy. uwindsor.cawikipedia.org

A particularly powerful application is the reaction of lithiated dithianes with chiral, non-racemic epoxides. uwindsor.camdpi.com This reaction proceeds via a nucleophilic ring-opening at the less sterically hindered carbon of the epoxide, creating a new C-C bond and a β-hydroxy group in a single, highly stereocontrolled step. The resulting β-hydroxy dithiane is a versatile intermediate, serving as a masked β-hydroxy ketone. This motif is a common feature in many polyketide natural products, such as macrolides and polyethers. mdpi.com

For instance, a synthetic strategy toward a polypropionate fragment, a common structural unit in bioactive natural products, could involve the coupling of 2-lithio-2-(2-chlorophenyl)-1,3-dithiane with a chiral epoxide. The resulting adduct can then undergo further functionalization. Subsequent hydrolysis of the dithiane reveals the ketone, which can then be used in aldol (B89426) reactions or reductions, while the hydroxyl group can be protected or used to direct subsequent reactions. This iterative approach allows for the controlled elongation of a carbon chain with precise placement of functional groups, a key requirement in total synthesis. mdpi.comnih.gov

Strategic Utilization in Multi-Step Organic Syntheses

The application of 1,3-Dithiane, 2-(2-chlorophenyl)- in multi-step syntheses hinges on its ability to act as a masked carbonyl group, allowing for polarity reversal (umpolung) of the carbonyl carbon. uwindsor.ca This strategy is particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates where the precise and controlled formation of carbon-carbon bonds is paramount. acs.org

A key synthetic maneuver involves the deprotonation of the C2-proton of the dithiane ring using a strong base, such as n-butyllithium, to generate a highly nucleophilic carbanion. uwindsor.ca This lithiated species can then participate in a variety of bond-forming reactions with a range of electrophiles. For instance, the palladium-catalyzed cross-coupling of 2-aryl-1,3-dithianes with aryl bromides has been demonstrated as a powerful method for the construction of diaryl ketones and diarylmethanes. brynmawr.edu This methodology leverages the acidic nature of the benzylic proton of the dithiane, enabling it to function as an effective transmetalation reagent in catalytic cycles. brynmawr.edu

A representative, albeit general, synthetic sequence illustrating the strategic use of a 2-aryl-1,3-dithiane is outlined below. This sequence showcases the introduction of the dithiane moiety, its function as an acyl anion equivalent, and its eventual removal to unveil the carbonyl group.

StepReactionReagents and ConditionsProductYield (%)Role of 2-Aryl-1,3-dithiane
1Thioacetalization2-Chlorobenzaldehyde (B119727), 1,3-Propanedithiol (B87085), Lewis Acid (e.g., BF₃·OEt₂)1,3-Dithiane, 2-(2-chlorophenyl)-HighFormation of the masked carbonyl
2Lithiationn-Butyllithium, THF, low temperature2-Lithio-2-(2-chlorophenyl)-1,3-dithianeQuantitativeGeneration of nucleophilic acyl anion equivalent
3AlkylationAlkyl halide (e.g., R-X)2-Alkyl-2-(2-chlorophenyl)-1,3-dithianeGood to ExcellentCarbon-carbon bond formation
4DeprotectionSee Section 6.6Ketone (R-CO-Ar)See Section 6.6Unmasking of the carbonyl group

This table presents a generalized synthetic pathway. Specific yields and conditions would be substrate-dependent.

Implementation of Orthogonal Deprotection Strategies

A significant challenge in the synthesis of complex molecules is the selective removal of one protecting group in the presence of others. organic-chemistry.org Orthogonal deprotection strategies, where specific protecting groups can be removed under distinct reaction conditions without affecting others, are therefore essential. organic-chemistry.org The 1,3-dithiane group, including its 2-(2-chlorophenyl)- derivative, can be cleaved under various conditions, offering opportunities for orthogonal removal in the presence of other common protecting groups such as silyl (B83357) ethers, esters, and carbamates.

Oxidative Cleavage:

Bis(trifluoroacetoxy)iodobenzene (PIFA): This hypervalent iodine reagent is effective for the deprotection of dithiane-containing compounds, even in the presence of sensitive functionalities like tertiary amines, which are often found in alkaloids. organic-chemistry.orgorganic-chemistry.org The reaction proceeds under mild conditions and often results in clean conversion to the corresponding ketone. organic-chemistry.org

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ): DDQ is another powerful oxidizing agent for dithiane cleavage. rsc.orgresearchgate.net It has been shown to selectively cleave 1,3-dithianes in the presence of 1,3-dithiolanes. rsc.org The reaction conditions are generally mild, typically involving aqueous acetonitrile. rsc.org

Selectfluor™: This electrophilic fluorinating agent can efficiently cleave 1,3-dithianes in a very short time, often in less than five minutes. organic-chemistry.orgresearchgate.net The mild conditions and high efficiency make it an attractive option, especially when other acid or base-labile groups are present. organic-chemistry.org

Hydrolytic Cleavage:

Acid-catalyzed hydrolysis: While traditional methods often require harsh acidic conditions, newer protocols using reagents like polyphosphoric acid in combination with acetic acid have been developed for milder deprotection. asianpubs.org

The following table summarizes the orthogonality of some common dithiane deprotection methods with respect to other protecting groups.

Deprotection Reagent for DithianeConditionsCompatible Protecting Groups (Examples)Incompatible Protecting Groups (Examples)
Bis(trifluoroacetoxy)iodobenzene (PIFA)Mildly acidic, aqueous THFSilyl ethers (e.g., TBS), Esters, AmidesHighly acid-labile groups
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)Neutral, aqueous MeCN1,3-Dithiolanes, Ethers, EstersElectron-rich aromatic rings (can be oxidized)
Selectfluor™Mild, aqueous MeCNSilyl ethers, Esters, AmidesElectron-rich aromatic rings (can be fluorinated)
Hydrogen Peroxide/IodineNeutral, aqueous micellar systemPhenol and amino protecting groupsThioethers (can be oxidized)

This table provides a general guide. The compatibility of protecting groups should always be evaluated on a case-by-case basis.

The strategic selection of a deprotection method for the 2-(2-chlorophenyl)-1,3-dithiane moiety allows for its seamless integration into complex synthetic routes, enabling the construction of sophisticated molecular targets that would be otherwise difficult to access.

Future Directions and Emerging Research Avenues for 1,3 Dithiane, 2 2 Chlorophenyl

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 1,3-dithianes often involves the use of toxic solvents and harsh acid catalysts. researchgate.netorganic-chemistry.org Recognizing the environmental impact, a significant research thrust is the development of greener and more sustainable synthetic protocols.

Recent advancements have demonstrated the efficacy of microwave irradiation as an eco-friendly method for producing 1,3-dithianes, including the 2-(2-chlorophenyl) derivative, with high yields. researchgate.net This approach often reduces reaction times and energy consumption compared to conventional heating. researchgate.net Another promising avenue is the use of solid acid catalysts, such as tungstate (B81510) sulfuric acid, which can be easily recovered and reused, minimizing waste and simplifying purification processes. researchgate.net These solvent-free conditions further enhance the green credentials of the synthesis. researchgate.net The exploration of various catalysts, including p-toluenesulfonic acid on silica (B1680970) gel, perchloric acid on silica gel, and various metal triflates, has also shown success in promoting thioacetalization under milder and more efficient conditions. organic-chemistry.org

Future research in this area will likely focus on:

Catalyst Development: Designing novel, highly efficient, and recyclable catalysts, potentially based on earth-abundant metals or organocatalysts, to further improve the sustainability of the synthesis.

Alternative Energy Sources: Expanding the use of alternative energy sources like ultrasound in addition to microwaves to drive the reaction. mdpi.com

Benign Reaction Media: Investigating the use of water or other environmentally benign solvents to replace traditional organic solvents.

Advanced Mechanistic Elucidation via High-Resolution Spectroscopic Techniques and Advanced Computational Algorithms

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new transformations. While the general mechanism of dithiane formation is understood to proceed through the activation of the carbonyl group by an acid catalyst, followed by nucleophilic attack of the dithiol and subsequent cyclization, the specific influence of the 2-chlorophenyl substituent warrants deeper investigation. researchgate.net

High-resolution spectroscopic techniques, such as advanced Nuclear Magnetic Resonance (NMR) methods, can provide detailed insights into the structure and dynamics of reaction intermediates. researchgate.netresearchgate.net Isotope labeling studies, for instance, can be employed to trace the pathways of atoms throughout the reaction, offering unambiguous mechanistic information. nih.gov

In parallel, the application of advanced computational algorithms, such as Density Functional Theory (DFT), is becoming increasingly powerful in chemical research. These computational tools can be used to:

Model the reaction pathway and calculate the energies of reactants, transition states, and products.

Predict the influence of substituents on reaction rates and selectivity.

Simulate spectroscopic data to aid in the interpretation of experimental results.

By combining high-resolution spectroscopic data with sophisticated computational models, researchers can achieve a more complete and nuanced understanding of the factors governing the formation and reactivity of 1,3-Dithiane (B146892), 2-(2-chlorophenyl)-.

Exploration of Novel Reactivity Patterns for Chemo-, Regio-, and Stereoselective Transformations

The 1,3-dithiane group is a versatile functional group, most notably serving as a masked carbonyl group. organic-chemistry.orgrsc.org The deprotonation of the C2-proton creates a nucleophilic center that can react with a variety of electrophiles, allowing for the construction of complex molecular architectures. The 2-(2-chlorophenyl) substituent can influence the reactivity and selectivity of these transformations.

Future research will likely focus on exploring novel reactivity patterns, aiming for high levels of chemo-, regio-, and stereoselectivity. mdpi.comnih.govsemanticscholar.org This includes:

Asymmetric Catalysis: Developing chiral catalysts that can control the stereochemical outcome of reactions involving the dithiane ring, leading to the synthesis of enantiomerically pure compounds. researchgate.net Chemo-enzymatic approaches have already shown promise in the stereoselective synthesis of related dithiane derivatives. researchgate.net

Transition-Metal Catalyzed Cross-Coupling Reactions: Investigating the use of the dithiane moiety as a handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot, triggered by the specific reactivity of the 2-(2-chlorophenyl)-1,3-dithiane scaffold. This approach can significantly increase synthetic efficiency by reducing the number of purification steps. rsc.org

The ability to precisely control the outcome of chemical reactions is a central goal of modern organic synthesis, and the unique electronic and steric environment of 1,3-Dithiane, 2-(2-chlorophenyl)- offers a rich platform for such explorations. mdpi.comnih.govsemanticscholar.orgresearchgate.net

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of chemical synthesis with automated and flow chemistry platforms is revolutionizing the way molecules are made. rsc.orgresearchgate.netthieme-connect.de These technologies offer numerous advantages over traditional batch synthesis, including improved reproducibility, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. researchgate.netnih.gov

For 1,3-Dithiane, 2-(2-chlorophenyl)-, future research in this area could involve:

Development of Flow Synthesis Protocols: Adapting the synthesis of this compound to a continuous flow process. thieme-connect.de This would enable on-demand production and facilitate scale-up. rsc.org

Automated Reaction Optimization: Utilizing automated platforms to systematically vary reaction parameters such as temperature, catalyst loading, and reagent concentration to quickly identify the optimal conditions for its synthesis. nih.gov

High-Throughput Screening: Employing automated systems to rapidly synthesize a library of derivatives based on the 2-(2-chlorophenyl)-1,3-dithiane scaffold for biological or materials science screening. chemrxiv.org

The development of automated and flow-based synthetic methods for this compound will not only accelerate research but also pave the way for its potential application in industrial settings. researchgate.net

Design of New Functional Materials Incorporating Dithiane Moieties

The unique properties of the dithiane ring, including its ability to coordinate with metals and its potential for redox activity, make it an attractive building block for the design of new functional materials. The presence of the 2-chlorophenyl group can further modulate the electronic and photophysical properties of such materials.

Emerging research in this domain could focus on:

Conducting Polymers: Incorporating the 2-(2-chlorophenyl)-1,3-dithiane unit into the backbone of conjugated polymers to create materials with novel electronic and optoelectronic properties.

Metal-Organic Frameworks (MOFs): Utilizing the sulfur atoms of the dithiane ring as coordination sites for metal ions to construct porous MOFs with potential applications in gas storage, separation, and catalysis.

Sensors: Designing molecules where the interaction of an analyte with the dithiane moiety or the chlorophenyl ring leads to a detectable change in a physical property, such as fluorescence or color, forming the basis for a chemical sensor.

The exploration of 1,3-Dithiane, 2-(2-chlorophenyl)- as a component of advanced materials is a relatively untapped area with significant potential for innovation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-chlorophenyl)-1,3-dithiane, and what methodological considerations are critical for yield optimization?

  • Answer : A key method involves using 1,3-propanedithiol equivalents, such as 2-[2-chloro-1-(1-chlorovinyl)-allylidene]-1,3-dithiane (1b), under thioacetalization conditions. This approach avoids odor issues associated with traditional dithiols. Critical factors include solvent choice (e.g., anhydrous THF), reaction temperature (ambient to 60°C), and stoichiometric control of the aldehyde/ketone substrate. Catalytic acid (e.g., p-toluenesulfonic acid) enhances reaction efficiency .

Q. What analytical techniques are recommended for confirming the structural integrity of 2-(2-chlorophenyl)-1,3-dithiane?

  • Answer :

  • X-ray crystallography : Resolves chair conformation of the 1,3-dithiane ring and dihedral angles between substituents (e.g., 86.38° between the chlorophenyl ring and dithiane plane) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies electronic environments of sulfur atoms and substituent effects. For isotopically labeled derivatives (e.g., ¹³C), NMR tracks synthetic pathways .

Q. What biological activities have been reported for 1,3-dithiane derivatives, and what standardized assays are used to evaluate them?

  • Answer : 1,3-Dithiane derivatives exhibit mutagenic activity against Salmonella typhimurium strains TA98 and TA100 via direct-acting mechanisms. Standardized Ames tests are employed, requiring careful preparation of bacterial cultures and metabolic activation systems (e.g., S9 liver homogenate) to validate results .

Advanced Research Questions

Q. How does isotopic labeling (e.g., ¹³C) enhance mechanistic studies of 2-(2-chlorophenyl)-1,3-dithiane in synthetic applications?

  • Answer : ¹³C-labeled derivatives (e.g., 1,3-[2-¹³C]-dithiane) enable tracking of formaldehyde anion equivalents in multi-step syntheses. For example, labeled methyl phenyl sulfoxide precursors are converted to dithiane via lithiation and sulfur insertion, with isotopic purity confirmed by mass spectrometry and NMR. This methodology clarifies reaction pathways and intermediates in complex transformations .

Q. What intermolecular interactions stabilize the crystal lattice of 2-(2-chlorophenyl)-1,3-dithiane, and how can these be analyzed computationally?

  • Answer : Weak C–H⋯π interactions (e.g., methyl group to bromophenyl centroid distance: 3.777 Å) and van der Waals forces contribute to supramolecular layering. Computational methods like density functional theory (DFT) at the B3LYP/6-31G** level optimize molecular geometry and quantify interaction energies. Hirshfeld surface analysis visualizes contact contributions (e.g., S⋯H vs. Cl⋯H interactions) .

Q. How can reaction conditions be optimized to minimize by-products during thioacetalization using 2-(2-chlorophenyl)-1,3-dithiane derivatives?

  • Answer : Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic substrates.
  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) accelerate aldehyde activation while reducing side reactions.
  • Temperature control : Lower temperatures (0–25°C) suppress decomposition of reactive intermediates.
    Method validation via HPLC or GC-MS monitors by-product formation .

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